1-methyl-1H-indol-4-amine

Description

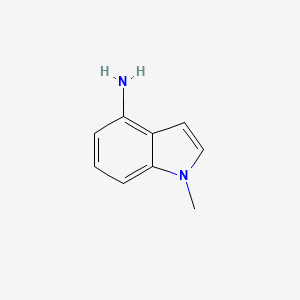

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJPFQQFJVNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623177 | |

| Record name | 1-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85696-95-3 | |

| Record name | 1-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-methyl-1H-indol-4-amine

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-indol-4-amine

Executive Summary

This compound is a heterocyclic compound featuring a methylated indole scaffold with an amino group at the 4-position.[1] As an indole derivative, it serves as a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel pharmaceuticals and biologically active molecules. An exhaustive understanding of its physicochemical properties is paramount for its effective application in research and development, influencing everything from reaction kinetics and formulation to bioavailability and metabolic stability. This guide provides a comprehensive analysis of the known and predicted , details rigorous experimental protocols for their determination, and outlines best practices for its handling and storage.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent analysis.

1.1. Structural and Identification Data

The compound is structurally defined by an indole ring system, with a methyl group substituting the nitrogen atom at position 1 and an amine group attached to the carbon at position 4.

A 2D representation of this compound.

| Identifier | Value | Source |

| CAS Number | 85696-95-3 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Exact Mass | 146.084398327 | [1] |

| IUPAC Name | This compound | N/A |

| InChIKey | ODOJPFQQFJVNMD-UHFFFAOYSA-N | [1] |

| SMILES | CN1C=CC2=C(C=CC=C21)N |

Core Physicochemical Properties

The following table summarizes key physicochemical data. It is important to note that many of these values are computationally predicted and await experimental verification.

| Property | Value | Method | Source |

| Physical State | Solid (predicted) | N/A | N/A |

| Melting Point | Not available | N/A | N/A |

| Boiling Point | 328.0 °C | Predicted | [1] |

| Density | 1.151 g/cm³ | Predicted | [1] |

| pKa (amine) | ~4-5 (estimated) | N/A | N/A |

| XLogP3 (LogP) | 2.34 | Predicted | [1] |

| Polar Surface Area | 30.95 Ų | Predicted | [1] |

| Refractive Index | 1.62 | Predicted | [1] |

2.1. Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structural features allow for the prediction of key spectroscopic signatures essential for identity confirmation.

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons (~3.7 ppm), distinct aromatic protons on the indole core, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The spectrum should show nine distinct carbon signals, including the N-methyl carbon, and eight signals corresponding to the indole ring carbons.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 146.0844 in high-resolution mass spectrometry.[1]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (~2850-3100 cm⁻¹), and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).

2.2. Thermal Properties

The predicted boiling point is high (328.0 °C), characteristic of a molecule with a rigid aromatic core, polarity, and potential for intermolecular hydrogen bonding.[1] An experimental melting point has not been reported. For the parent compound, 4-aminoindole, a melting point of 106-109 °C is cited, suggesting this compound is likely a solid at room temperature.

2.3. Solubility and Lipophilicity

The predicted XLogP3 value of 2.34 indicates that the compound is moderately lipophilic.[1] This suggests it will have low solubility in water but good solubility in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane.[2] This property is critical for selecting appropriate solvents for chemical reactions, purification, and formulation.

2.4. Acidity and Basicity (pKa)

The primary amine at the C4 position is the most basic site on the molecule. Aromatic amines are typically less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The pKa of the conjugate acid of this compound is estimated to be in the range of 4-5, similar to aniline (pKa 4.6). Accurate experimental determination is crucial for understanding its behavior in physiological and buffered systems.

Experimental Protocols for Property Determination

To ensure scientific rigor, the following standard protocols are recommended for the experimental determination of key physicochemical properties.

Workflow for Physicochemical Characterization.

3.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity.

-

Procedure:

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

-

Place both pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range bracketing the expected melting point.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

3.2. Thermodynamic Solubility via Shake-Flask Method (OECD 105)

-

Rationale: This is the gold-standard method for determining the aqueous solubility of a compound, providing a thermodynamic equilibrium value.

-

Procedure:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, glass vessel.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. This may require centrifugation or filtration.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

3.3. pKa Determination via Potentiometric Titration

-

Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the pKa.

-

Procedure:

-

Accurately dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Insert a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the acid titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Chemical Stability and Handling

Proper storage and handling are critical to maintain the integrity of the compound.

4.1. Chemical Stability

-

Oxidation: The amine group and the electron-rich indole ring are susceptible to oxidation. Exposure to air and light should be minimized.

-

Thermal Stability: Safety data for related indole compounds indicate that they can form explosive mixtures with air upon intense heating. High temperatures should be avoided.

-

Degradation: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

4.2. Recommended Storage

For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and refrigerated.[3]

4.3. Safety and Handling

Based on data from structurally related compounds, this compound should be handled with care.[4]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. While several of its key physicochemical properties are currently based on computational predictions, this guide establishes a framework for their rigorous experimental validation. The provided protocols for determining melting point, solubility, and pKa serve as a reliable foundation for generating the robust data required for advanced research, process development, and formulation activities. Adherence to the outlined safety and handling procedures is essential for ensuring the integrity of the material and the safety of the researcher.

References

1-methyl-1H-indol-4-amine CAS number and structure

An In-Depth Technical Guide to 1-methyl-1H-indol-4-amine

Introduction

This compound is a heterocyclic aromatic compound belonging to the indole family. As a substituted indole, it serves as a valuable building block and synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive amine group on the benzene portion of the indole ring and a methyl group on the pyrrole nitrogen, offers versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, handling, and significance for researchers and drug development professionals. The compound is noted for its potential in the synthesis of novel pharmaceuticals, including new chemotherapeutic agents.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 85696-95-3 [1].

Structure:

-

Molecular Formula: C₉H₁₀N₂[1]

-

SMILES: CN1C=CC2=C(C=CC=C21)N

-

InChI Key: ODOJPFQQFJVNMD-UHFFFAOYSA-N[1]

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 85696-95-3 | [1] |

| Molecular Weight | 146.19 g/mol | |

| Exact Mass | 146.0844 g/mol | [1] |

| Density | 1.151 g/cm³ | [1] |

| Boiling Point | 328.04 °C | [1] |

| Refractive Index | 1.62 | [1] |

| XLogP3 | 2.34 | [1] |

| PSA (Polar Surface Area) | 30.95 Ų | [1] |

Synthesis Methodologies

The synthesis of this compound is typically not a single-step process but rather a multi-step sequence. A logical and efficient approach involves the initial synthesis of the 4-aminoindole core, followed by selective N-methylation. This strategy allows for controlled introduction of the functional groups and helps minimize side products.

Synthetic Workflow Overview

The overall process can be visualized as a two-stage workflow: first, the construction of the indole ring system with an amino group at the 4-position, and second, the alkylation of the indole nitrogen.

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Synthesis of 4-Aminoindole Precursor

Two classic and reliable methods for creating the 4-aminoindole scaffold are the Leimgruber-Batcho and Fischer indole syntheses[2]. The Leimgruber-Batcho synthesis is often preferred due to its milder reaction conditions and typically higher yields, starting from accessible ortho-nitrotoluenes[2].

Protocol: Leimgruber-Batcho Synthesis of 4-Aminoindole

-

Enamine Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., 2-methyl-3-nitroaniline) in a suitable solvent.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and a catalytic amount of pyrrolidine (0.2 eq)[2].

-

Heat the mixture to 110-120 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the enamine product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum.

-

-

Reductive Cyclization:

-

Suspend the crude enamine intermediate in a mixture of ethanol and acetic acid.

-

While stirring vigorously, add iron powder (Fe) in portions. This initiates the reduction of the nitro group and subsequent cyclization to form the indole ring.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of Celite® to remove the iron residues.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine to neutralize and remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-aminoindole. Purify further using column chromatography if necessary[2].

-

Stage 2: N-Methylation of 4-Aminoindole

The most common method for N-alkylation of an indole involves deprotonating the indole nitrogen with a strong base to form the indole anion, which then acts as a nucleophile to attack an alkylating agent[2].

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation of the indole N-H bond, which is significantly more acidic than the amine N-H bonds. This selectivity is crucial for achieving N-methylation over C-methylation or amine methylation.

-

Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation of the base without interfering with the nucleophilic attack of the indole anion[2].

-

Minimizing Side Reactions: The primary potential side reaction is C3-alkylation[2]. To favor N-alkylation, the alkylating agent (methyl iodide) should be added only after the deprotonation is complete. Running the reaction at a low temperature (0 °C) during the addition of the methylating agent also helps control the reaction's selectivity[2].

Protocol: N-Methylation of 4-Aminoindole

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous DMF in a flame-dried flask cooled to 0 °C[2].

-

Deprotonation: Slowly add a solution of 4-aminoindole (1.0 eq) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C and then warm to room temperature for 1 hour to ensure complete formation of the indole anion.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow, careful addition of water. Extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound[2].

Safety and Handling

| Hazard Category | Precautionary Statement | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles). | [3][4] |

| Handling | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. | [3][4] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Some sources recommend refrigeration. | [3] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [3][4] |

| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. | [3][4] |

| First Aid (Inhalation) | Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [3][4] |

Applications and Research Significance

This compound is a versatile chemical intermediate with significant potential in drug discovery and organic synthesis. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.

-

Drug Development: The presence of the 4-amino group provides a key site for further functionalization. It can be acylated, alkylated, or used in coupling reactions to build larger, more complex molecules. This makes the compound an excellent starting point for creating libraries of novel compounds to be screened for biological activity against various therapeutic targets.

-

Biomolecule Synthesis: Its tricyclic structure and reactivity make it a candidate for use in the synthesis of complex biomolecules. Indole derivatives are known to interact with various biological targets, and modifying the core structure allows for the fine-tuning of these interactions.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined structure, characterized by CAS number 85696-95-3, provides a reliable foundation for its use in complex synthetic pathways. The outlined synthesis, proceeding through the versatile 4-aminoindole intermediate, offers a robust and adaptable route for its preparation. By understanding its properties and adhering to strict safety protocols, researchers can effectively leverage this compound as a key building block in the development of novel pharmaceuticals and advanced materials.

References

The Solubility Profile of 1-methyl-1H-indol-4-amine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-methyl-1H-indol-4-amine, a crucial parameter for its application in drug discovery and development. In the absence of extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties, the behavior of analogous indole structures, and fundamental principles of solubility to provide a predictive assessment. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents is presented, empowering researchers to generate precise data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which holds potential as a building block in the synthesis of bioactive molecules, understanding its solubility is paramount. This property influences every stage of the drug development pipeline, from synthetic workup and purification to formulation and bioavailability. A comprehensive understanding of a compound's solubility in a range of organic solvents is therefore not merely academic but a critical enabler of efficient and successful drug discovery programs. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility profile of this compound and the tools to quantitatively assess it.

Physicochemical Properties and Structural Analysis of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. An analysis of this compound provides the basis for predicting its behavior in various solvents.

Key Physicochemical Parameters:

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Brown to black solid | [2] |

| Boiling Point | 328.0 ± 15.0 °C (Predicted) | [2] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 5.04 ± 0.10 (Predicted) | [2] |

| XLogP3 | 2.34170 | [1] |

The structure of this compound, featuring a bicyclic indole core, a methyl group on the indole nitrogen, and a primary amine at the 4-position, dictates its solubility. The indole ring system itself is largely aromatic and hydrophobic. However, the presence of the primary amine group (-NH₂) introduces a polar, hydrogen-bonding capable moiety. The nitrogen atom in the pyrrole ring also contributes to the molecule's overall polarity. The methyl group on the indole nitrogen slightly increases the lipophilicity of the molecule compared to its unmethylated counterpart.

The predicted XLogP3 value of 2.34 suggests a moderate lipophilicity, indicating that the compound will have an affinity for both organic and, to a lesser extent, aqueous environments. The predicted pKa of 5.04 for the amine group suggests it will be protonated in acidic conditions, significantly increasing its polarity and aqueous solubility.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principle of "like dissolves like" and the structural analysis above, a qualitative prediction of the solubility of this compound in a range of organic solvents can be made.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The primary amine can form strong hydrogen bonds with the hydroxyl groups of these solvents. The overall polarity of the molecule is compatible with these polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the amine protons. Their polarity is sufficient to solvate the molecule effectively. DMF and DMSO are particularly strong polar aprotic solvents and are expected to be excellent solvents for this compound. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. While not as effective as hydrogen bonding solvents, they should still be capable of dissolving the compound to a reasonable extent. |

| Aromatic | Toluene | Low to Moderate | Toluene is largely non-polar, but its aromatic ring can engage in π-π stacking interactions with the indole core of this compound. However, the polar amine group will limit solubility. |

| Non-polar | Hexane, Heptane | Low to Insoluble | The significant polarity imparted by the amine group and the indole nitrogen makes it unlikely to be soluble in highly non-polar aliphatic solvents. |

It is important to note that these are predictions. For a related compound, 1-methyl-1H-indol-5-amine, it has been suggested that it may exhibit solubility in polar solvents due to the presence of the amino group.[3] This provides some confidence in the predictions for the 4-amino isomer. However, for critical applications, experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a robust experimental protocol is required. The following details a step-by-step methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method followed by HPLC analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and record the peak areas.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion

References

Spectroscopic Data of 1-methyl-1H-indol-4-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-1H-indol-4-amine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral features, providing field-proven insights for unambiguous compound identification and characterization. All discussions are grounded in authoritative spectroscopic principles and supported by comprehensive references.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol , belongs to the versatile class of indole derivatives.[1] The indole scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The strategic placement of an amino group at the 4-position and a methyl group on the indole nitrogen significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for the development of novel therapeutic agents and functional materials.

Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to confirm the identity, purity, and structure of synthesized molecules. This guide delves into the detailed spectroscopic characterization of this compound, offering a foundational understanding for its application in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton skeleton. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher δ) and electron-donating groups an upfield shift (lower δ).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t, J = 7.8 Hz | 1H | H-6 |

| ~6.95 | d, J = 7.5 Hz | 1H | H-7 |

| ~6.85 | d, J = 2.9 Hz | 1H | H-2 |

| ~6.50 | d, J = 7.8 Hz | 1H | H-5 |

| ~6.40 | d, J = 2.9 Hz | 1H | H-3 |

| ~3.80 | s | 2H | -NH₂ |

| 3.75 | s | 3H | N-CH₃ |

Causality Behind Assignments:

-

Aromatic Protons (H-2, H-3, H-5, H-6, H-7): The protons on the indole ring appear in the aromatic region (~6.40-7.15 ppm). The electron-donating amino group at C-4 significantly shields the protons on the benzene ring, causing them to appear at relatively upfield chemical shifts compared to unsubstituted indole. H-6 is expected to be a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets. The pyrrole protons, H-2 and H-3, will appear as doublets due to their mutual coupling.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the indole nitrogen are in a distinct chemical environment and appear as a sharp singlet at approximately 3.75 ppm.

-

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet around 3.80 ppm. The chemical shift and peak shape can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Caption: Predicted ¹H NMR spin-spin coupling for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-4 |

| ~138.0 | C-7a |

| ~128.5 | C-2 |

| ~125.0 | C-3a |

| ~118.0 | C-6 |

| ~105.0 | C-5 |

| ~102.0 | C-7 |

| ~99.0 | C-3 |

| 32.5 | N-CH₃ |

Causality Behind Assignments:

-

Aromatic Carbons (C-2 to C-7a): The eight carbons of the indole ring appear in the downfield region of the spectrum. The carbon atom attached to the electron-donating amino group (C-4) is significantly shielded and appears at a higher chemical shift (~145.0 ppm). The quaternary carbons (C-3a and C-7a) typically show weaker signals.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is found in the upfield region of the spectrum, around 32.5 ppm.

References

An In-depth Technical Guide to 1-methyl-1H-indol-4-amine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-methyl-1H-indol-4-amine, a versatile heterocyclic building block in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals. This document will delve into the probable synthetic origins, key chemical properties, and notable applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Historical Context and Synthetic Evolution

The history of this compound is not one of a sudden breakthrough but rather a logical progression in the field of indole chemistry. The indole nucleus itself is a critical pharmacophore, and methods to functionalize it at various positions have been a central theme in organic synthesis for over a century.[1][2] The development of robust methods for preparing 4-aminoindoles was a significant step, paving the way for derivatives like the N-methylated analog.

Two classical named reactions form the bedrock of substituted indole synthesis and are highly relevant to the likely preparation of the 4-aminoindole precursor:

-

The Leimgruber-Batcho Indole Synthesis: This powerful method, often favored for its high yields and mild conditions, starts from readily available ortho-nitrotoluenes. The key steps involve the formation of an enamine followed by a reductive cyclization to form the indole ring. This approach is particularly advantageous for preparing indoles with specific substitution patterns that are difficult to achieve with other methods.

-

The Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone. It remains one of the most widely used methods for indole synthesis due to its versatility and the commercial availability of a wide range of starting materials.

While the precise first synthesis of this compound is not documented in a landmark publication, it is reasonable to assume it was first prepared through the N-methylation of 4-aminoindole, which in turn was likely synthesized using a modification of the Leimgruber-Batcho or a related methodology. A notable example of a relevant synthesis is detailed in a Chinese patent (CN103420895A), which describes the preparation of 4-aminoindole from 2-methyl-3-nitroaniline.[3] This precursor provides a direct route to the core 4-aminoindole scaffold.

Physicochemical Properties

This compound is a stable, tricyclic indole compound.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 85696-95-3 | [5] |

| Molecular Formula | C₉H₁₀N₂ | [5] |

| Molecular Weight | 146.19 g/mol | [5] |

| Boiling Point | 328.036 °C at 760 mmHg | [] |

| Density | 1.151 g/cm³ | [] |

Synthetic Methodologies

The synthesis of this compound can be logically approached in a two-stage process: the synthesis of the 4-aminoindole core, followed by N-methylation.

Synthesis of the 4-Aminoindole Precursor

A plausible and efficient route to 4-aminoindole, inspired by the Leimgruber-Batcho methodology and patent literature, is outlined below.[3] This pathway begins with the protection of the amino group of 2-methyl-3-nitroaniline, followed by cyclization and subsequent reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Aminoindole

-

Acetylation of 2-methyl-3-nitroaniline: To a solution of 2-methyl-3-nitroaniline in a suitable solvent such as acetonitrile, add acetic anhydride. Heat the reaction mixture to facilitate the formation of N-(2-methyl-3-nitrophenyl)acetamide.

-

Enamine Formation and Cyclization: The resulting acetamide is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) to form the corresponding enamine. This intermediate undergoes a thermally induced cyclization to yield 4-nitroindole.

-

Reduction of 4-nitroindole: The final step to obtain 4-aminoindole is the reduction of the nitro group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation with palladium on carbon.

Figure 1: Proposed synthetic pathway for 4-aminoindole.

N-Methylation of 4-Aminoindole

Once 4-aminoindole is obtained, the final step is the selective methylation of the indole nitrogen. Direct N-methylation of indoles can be achieved using various reagents and conditions. A common and effective method involves the deprotonation of the indole NH with a strong base followed by reaction with a methylating agent.[7]

Experimental Protocol: N-Methylation of 4-Aminoindole

-

Deprotonation: In an inert atmosphere, a solution of 4-aminoindole in an anhydrous aprotic solvent (e.g., DMF or THF) is treated with a strong base such as sodium hydride (NaH) at a reduced temperature (e.g., 0 °C) to form the corresponding sodium salt.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

potential biological activity of 1-methyl-1H-indol-4-amine

An In-Depth Technical Guide on the Potential Biological Activity of 1-methyl-1H-indol-4-amine

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] This guide focuses on this compound, a specific derivative whose biological potential remains largely unexplored. While direct studies on this compound are limited, its structural features suggest a high probability of significant biological activity. This document serves as a technical guide for researchers, synthesizing data from structurally related indole derivatives to build a prospective analysis of this compound. We will explore its synthesis, hypothesize potential therapeutic applications based on established indole pharmacology, and provide detailed, actionable experimental protocols for its investigation. The insights herein are designed to provide a robust framework for initiating drug discovery and development programs centered on this promising scaffold.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole, is a privileged scaffold in pharmacology due to its ability to mimic peptide structures and interact with a diverse range of biological targets.[3] Its presence in essential amino acids like tryptophan makes it a fundamental component of protein structures, and this biocompatibility has been leveraged by nature and science alike. Marketed drugs containing the indole moiety are used to treat a wide spectrum of conditions, including cancer, inflammation, microbial infections, and neurological disorders.[2][4][5]

The subject of this guide, this compound (CAS: 85696-95-3), is a small molecule characterized by an indole core, a methyl group on the indole nitrogen (N1), and an amine group at the C4 position. The N-methylation can enhance metabolic stability and lipophilicity, potentially improving cell permeability and oral bioavailability. The 4-amino group offers a key site for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will lay the groundwork for exploring its potential, starting with its chemical synthesis.

Synthesis and Characterization

The synthesis of this compound is not extensively documented in publicly available literature. However, a robust synthetic route can be proposed based on established methods for analogous 4-aminoindoles, such as the Leimgruber-Batcho indole synthesis.[6] This method is often preferred for its high yields and mild reaction conditions.[6]

Proposed Synthetic Pathway

A logical and efficient pathway would involve the synthesis of the 4-aminoindole core followed by N-methylation.

Step 1: Synthesis of 4-Aminoindole (Leimgruber-Batcho Approach)

-

Enamine Formation: Start with 2-methyl-3-nitroaniline. React it with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalytic amount of pyrrolidine. Heating this mixture yields a nitro-enamine intermediate.[6]

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Using a reducing agent like iron powder in acetic acid, or through catalytic hydrogenation (e.g., with Pd/C), the nitro group is reduced to an amine, which spontaneously cyclizes to form the indole ring, yielding 4-aminoindole.[6][7]

Step 2: N-Methylation of 4-Aminoindole

-

Deprotonation: The 4-aminoindole is dissolved in an aprotic polar solvent like DMF or THF. A strong base, such as sodium hydride (NaH), is added at 0°C to deprotonate the indole nitrogen (N1).[6] It is critical to ensure complete deprotonation to minimize side reactions like C3-alkylation.[6]

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using flash column chromatography to yield pure this compound.

Experimental Protocol: N-Methylation of 4-Aminoindole

-

Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF in a round-bottom flask cooled to 0°C.

-

Dropwise, add a solution of 4-aminoindole (1.0 eq) in anhydrous DMF.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight. Monitor progress via Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the final compound, this compound.

Hypothesized Biological Activities and Therapeutic Targets

Based on the extensive literature on indole derivatives, we can hypothesize several key areas where this compound could exhibit significant biological activity.

Anticancer Potential via Tubulin Polymerization Inhibition

A significant number of indole derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[8] This disruption of the cytoskeleton induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Causality: The indole ring acts as a crucial pharmacophore that can fit into the hydrophobic pocket of the colchicine binding site. Derivatives of N-methyl-indole, in particular, have shown potent antiproliferative activities.[8] For instance, certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have demonstrated IC₅₀ values in the sub-micromolar range against various cancer cell lines.[8]

Proposed Target: β-tubulin at the colchicine binding site.

Table 1: Example Antiproliferative Activities of a Related Indole Derivative (Data for compound 7d, an N-((1-methyl-1H-indol-3-yl)methyl) derivative, are shown for illustrative purposes)[8]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 0.52 |

| MCF-7 | Breast Cancer | 0.34 |

| HT-29 | Colon Cancer | 0.86 |

Anti-inflammatory Activity via STING Pathway Inhibition

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. However, its dysregulation is implicated in various autoinflammatory diseases.[9] Recently, indole derivatives have emerged as potent inhibitors of STING, offering a promising therapeutic strategy.[9]

Causality: The indole scaffold can be optimized to bind to specific sites on the STING protein. Novel indole derivatives have been designed that show superior potency compared to established STING inhibitors like H151.[9] The 4-amino position on this compound provides an ideal handle for derivatization to enhance this inhibitory activity.

Proposed Target: STING protein.

Diagram 1: Proposed Mechanism of STING Pathway Inhibition

Caption: Hypothesized inhibition of the cGAS-STING signaling pathway.

Antimicrobial Activity

The indole core is a common feature in molecules exhibiting potent antimicrobial activity.[1][3] Derivatives have been developed that are effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[1]

Causality: Indole-based compounds can interfere with various bacterial processes, including cell wall synthesis, DNA replication, and biofilm formation. The specific substitution pattern on the indole ring is crucial for determining the spectrum and potency of antimicrobial action.

Proposed Targets: Bacterial cell wall synthesis enzymes, DNA gyrase, or other essential bacterial proteins.

Proposed Experimental Workflows for Target Validation

To validate the hypothesized biological activities of this compound, a structured, multi-stage experimental approach is required.

Diagram 2: General Workflow for Biological Activity Screening

Caption: A streamlined workflow from compound synthesis to in vivo testing.

Protocol: In Vitro Anticancer Activity Assessment

Objective: To determine the antiproliferative effects of this compound on various cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro STING Inhibition Assay

Objective: To assess the ability of this compound to inhibit STING-dependent signaling.

Methodology: Reporter Assay

-

Cell Line: Use a reporter cell line, such as THP1-Dual™ cells, which express a secreted luciferase gene under the control of an IRF-inducible promoter.

-

Cell Plating: Plate the cells in a 96-well plate according to the manufacturer's protocol.

-

Compound Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 1-2 hours.

-

STING Activation: Stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP). Include unstimulated and agonist-only controls.

-

Incubation: Incubate the plate for 16-24 hours.

-

Luciferase Measurement: Collect the supernatant and measure luciferase activity using a luminometer and the appropriate substrate.

-

Analysis: Normalize the luciferase signal to the agonist-only control and calculate the IC₅₀ value for STING inhibition.

Conclusion and Future Directions

While this compound is an understudied molecule, its chemical structure, rooted in the pharmacologically rich indole family, presents a compelling case for its potential as a therapeutic agent. The prospective analysis provided in this guide, based on robust data from related compounds, suggests that its most promising applications may lie in oncology, immunology, and infectious diseases.

The immediate next steps should focus on the unambiguous synthesis and purification of this compound, followed by the systematic execution of the proposed in vitro screening workflows. Positive results from these initial assays would warrant further investigation into its precise mechanism of action and initiation of a medicinal chemistry program to explore the structure-activity relationships originating from the versatile 4-amino functional group. This foundational work is critical to unlocking the full therapeutic potential of this intriguing indole derivative.

References

- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. benchchem.com [benchchem.com]

- 7. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to 1-Methyl-1H-indol-4-amine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility as a scaffold for therapeutic agents.[1][2] Among the vast landscape of indole derivatives, the 1-methyl-1H-indol-4-amine core has emerged as a promising framework for the development of targeted therapies, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of this compound and its analogs, offering a comprehensive literature review of their synthesis, biological activities, and structure-activity relationships.

The Synthetic Gateway: Accessing the this compound Core

The journey to novel therapeutics begins with robust and efficient chemical synthesis. The preparation of this compound and its derivatives hinges on the strategic construction of the indole ring and the subsequent introduction of the key N-methyl and 4-amino functionalities.

Synthesis of the 4-Aminoindole Precursor

A critical starting point for accessing the target scaffold is the synthesis of 4-aminoindole. The Leimgruber-Batcho indole synthesis is a widely adopted and effective method for this purpose, commencing with readily available 2-methyl-3-nitroaniline.[3]

Experimental Protocol: Synthesis of 4-Aminoindole via Leimgruber-Batcho Synthesis [3]

-

Step 1: Acetylation of 2-Methyl-3-nitroaniline. To a solution of 2-methyl-3-nitroaniline in acetonitrile, acetic anhydride is added. The mixture is heated to 90°C and the reaction is monitored by HPLC. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the N-(2-methyl-3-nitrophenyl)acetamide product. The solid is collected by filtration, washed with cold water, and dried.

-

Step 2: Condensation with DMF-DMA. The N-(2-methyl-3-nitrophenyl)acetamide is dissolved in dimethylformamide (DMF) under a nitrogen atmosphere. Pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) are added, and the mixture is heated to 100°C. After completion, as monitored by TLC, the majority of the DMF is removed under reduced pressure. The residue is poured into ice water to precipitate the enamine intermediate. The solid is collected by filtration and can be recrystallized from ethanol.

-

Step 3: Reductive Cyclization. The crude enamine is suspended in a mixture of ethanol and acetic acid. Iron powder is added in portions with vigorous stirring, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and filtered through Celite to remove iron residues. The filtrate is concentrated, and the residue is worked up to yield crude 4-nitroindole.

-

Step 4: Reduction of the Nitro Group. The 4-nitroindole is dissolved in a suitable solvent such as ethanol or methanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere until the reaction is complete.[4] The catalyst is removed by filtration, and the solvent is evaporated to yield 4-aminoindole, which can be further purified by chromatography.

N-Methylation of 4-Aminoindole

With the 4-aminoindole precursor in hand, the final step to the core scaffold is the selective methylation of the indole nitrogen. Several methods can be employed for this transformation, with the choice of reagent and conditions being crucial to avoid side reactions such as C3-alkylation or methylation of the 4-amino group.[3]

Experimental Protocol: N-Methylation of 4-Aminoindole [5][6][7]

-

Protection of the 4-Amino Group (Optional but Recommended): To ensure selective N1-methylation, the 4-amino group can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting 4-aminoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in a solvent like THF or DCM.[4]

-

N-Methylation: The (protected) 4-aminoindole is dissolved in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C, and the mixture is stirred to allow for the formation of the indolide anion. Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Deprotection (if applicable): The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. If a protecting group was used, it is removed under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group). The crude this compound is then purified by flash column chromatography. To mitigate peak tailing on silica gel due to the basicity of the amine, a small amount of triethylamine (0.1-1%) can be added to the eluent.[3]

A workflow for the synthesis of this compound is depicted below:

Biological Landscape: Kinase Inhibition and Beyond

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][8][9] The this compound core and its analogs have shown significant promise in this area, targeting various kinases implicated in cancer and inflammatory diseases.

Key Kinase Targets

While specific data for this compound is limited in the public domain, studies on structurally related 4-aminoindole and pyrimido[5,4-b]indol-4-amine derivatives provide valuable insights into their potential kinase targets. These include:

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is linked to various cancers and autoimmune disorders. Certain 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibition of JAK1, JAK2, and JAK3 with IC₅₀ values in the low nanomolar range.[10]

-

Casein Kinase 1 (CK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Fused pyrimido[4,5-b]indol-4-amine derivatives have shown micromolar to submicromolar inhibitory activity against CK1δ/ε and DYRK1A, kinases involved in various cellular processes, including cell cycle regulation and neurodevelopment.[8]

-

Ribosomal S6 Kinase (RSK): A series of indole-based inhibitors have been identified as potent inhibitors of RSK, a key downstream effector of the Ras-MAPK signaling pathway, which is often hyperactivated in cancer.[2]

The table below summarizes the inhibitory activities of some representative indole and pyrazole analogs against various kinases.

| Compound Class | Kinase Target(s) | IC₅₀ Values | Reference |

| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | 2.2 - 3.5 nM | [10] |

| Pyrimido[4,5-b]indol-4-amines | CK1δ/ε, DYRK1A | 0.6 - 7.6 µM | [8] |

| 1-Oxo-tetrahydro-[8][11]diazepino[1,2-a]indole-8-carboxamides | RSK | Potent cellular activity | [2] |

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs can be finely tuned by strategic modifications to the core structure. Key areas for derivatization include:

-

The 4-Amino Group: The nature of the substituent on the 4-amino group is critical for activity and selectivity. Acylation, alkylation, and the introduction of various heterocyclic moieties can significantly impact kinase binding.

-

The Indole Ring: Substitution at other positions of the indole ring (e.g., C2, C3, C5, C6, C7) can influence potency, selectivity, and pharmacokinetic properties.

-

The 1-Methyl Group: While the N-methyl group can be important for potency and cell permeability, exploration of other N-alkyl or N-aryl substituents may lead to improved profiles.

The following diagram illustrates the key points of diversification for SAR studies on the this compound scaffold.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Many indole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade. The nitrogen atoms of the indole ring and the 4-amino group can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.

The general mechanism of action for an ATP-competitive kinase inhibitor is depicted in the following signaling pathway diagram.

Future Directions and Opportunities

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Future research in this area should focus on:

-

Expansion of Analog Libraries: The synthesis and screening of diverse libraries of analogs with variations at the 4-amino group and other positions of the indole ring will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties.

-

Elucidation of Specific Kinase Targets: Comprehensive kinase profiling of promising compounds will be essential to identify their specific molecular targets and to understand their mechanism of action.

-

Structure-Based Drug Design: Obtaining crystal structures of lead compounds in complex with their target kinases will enable structure-based drug design efforts to further optimize binding affinity and selectivity.

-

In Vivo Evaluation: Promising candidates should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in relevant disease models.

By leveraging the synthetic versatility and favorable biological properties of the this compound core, researchers are well-positioned to develop the next generation of targeted therapies for a range of human diseases.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Exploring Kinase Inhibition Properties of 9 H-pyrimido[5,4- b]- and [4,5- b]indol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Sourcing and Application of 1-Methyl-1H-indol-4-amine: A Technical Guide for Researchers

Introduction

1-Methyl-1H-indol-4-amine is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its rigid bicyclic scaffold, comprised of a benzene ring fused to a methylated pyrrole ring with an amino functional group at the 4-position, provides a versatile template for the synthesis of a diverse array of bioactive molecules. This guide offers an in-depth exploration of the commercial availability, synthesis, quality control, and strategic applications of this compound, tailored for researchers, scientists, and professionals in drug development. The indole nucleus is a prominent feature in numerous natural products and pharmaceuticals, and strategic functionalization of this core, as seen in this compound, allows for the fine-tuning of pharmacological activity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Reference |

| CAS Number | 85696-95-3 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Boiling Point | 328.036°C | [1] |

| Density | 1.151 g/cm³ | [1] |

| Refractive Index | 1.62 | [1] |

| XLogP3 | 2.34170 | [1] |

Commercial Availability and Sourcing

This compound is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality management systems. Below is a comparative table of notable suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Biosynth | KDA69695 | >95% | Inquire |

| Echemi | 85696-95-3 | Inquire | Inquire |

| BLD Pharm | 85696-93-1 (N-methyl isomer) | Inquire | Inquire |

| Sigma-Aldrich (Merck) | Not explicitly listed, related indole derivatives available | - | - |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Synthesis of this compound: A Practical Approach

While commercially available, in-house synthesis of this compound can be a cost-effective alternative, particularly for large-scale needs or for the preparation of specialized analogs. The Leimgruber-Batcho indole synthesis is a highly effective and adaptable method for this purpose.[2] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the indole core.

Conceptual Workflow of Leimgruber-Batcho Synthesis

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 4-aminoindoles.[2]

Step 1: Synthesis of the Intermediate Enamine

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 1-methyl-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

-

Heat the reaction mixture to 110-120 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then pour it into ice-water.

-

Collect the precipitated enamine by filtration, wash with water, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

-

Suspend the crude enamine from Step 1 in a mixture of ethanol and acetic acid.

-

Add iron powder (Fe) in portions while stirring vigorously.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Quality Control and Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound for its use in research and development.

Analytical Workflow

Caption: A typical analytical workflow for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The expected chemical shifts provide a unique fingerprint of the molecule.

-

¹H NMR: The spectrum will exhibit characteristic signals for the aromatic protons on the indole ring, the N-methyl group, the amino protons, and the protons on the pyrrole ring.

-

¹³C NMR: The spectrum will show distinct resonances for each of the nine carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. A reversed-phase method with UV detection is typically employed.

-

Column: A C18 column is a suitable choice.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., ammonium formate) is often effective.

-

Detection: UV detection at a wavelength corresponding to the chromophore of the indole ring (typically around 220 nm and 280 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the compound and to identify potential impurities. Electrospray ionization (ESI) in positive ion mode is generally effective for this molecule, and the expected [M+H]⁺ ion would be at m/z 147.19.

Potential Impurities

During the synthesis of this compound, several impurities can arise. Awareness of these potential byproducts is crucial for developing effective purification strategies and for accurate interpretation of analytical data.

-

Unreacted Starting Materials: Residual 1-methyl-2-nitrotoluene or the intermediate enamine.

-

Over-reduction Products: Reduction of the pyrrole ring can lead to the formation of indoline derivatives.

-

Byproducts from Side Reactions: Incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.

-

Residual Solvents and Reagents: Traces of DMF, ethanol, acetic acid, or other solvents and reagents used in the synthesis.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of pharmacologically active compounds. Its utility is particularly prominent in the development of kinase inhibitors. The indole core can mimic the adenine region of ATP and form key hydrogen bonds with the hinge region of the kinase active site. The 4-amino group provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[3]

Derivatives of 4-aminoindoles are being investigated for the treatment of various diseases, including cancer and inflammatory disorders. The strategic placement of substituents on the indole nitrogen and the exocyclic amine allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of the resulting compounds.

Conclusion

This compound is a strategically important chemical entity for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible building block for the creation of novel therapeutic agents. A thorough understanding of its synthesis, purification, and analytical characterization is essential to ensure the quality and reproducibility of research outcomes. The versatility of the 4-aminoindole scaffold will likely continue to fuel its use in the development of the next generation of targeted therapies.

References

Methodological & Application

Synthesis of 1-methyl-1H-indol-4-amine: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-methyl-1H-indol-4-amine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. We will explore the primary synthetic routes, delving into the mechanistic underpinnings of each reaction to provide a thorough understanding of the experimental choices.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a methylated indole core with an amino group at the 4-position, makes it a versatile scaffold for the development of novel therapeutics. The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the initial construction of the indole ring system, followed by functional group manipulations. This guide will focus on the most reliable and widely adopted synthetic strategies, providing detailed, step-by-step protocols to ensure reproducibility and success in the laboratory.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step process that typically involves:

-

Formation of a 4-nitroindole scaffold: This is a crucial step that introduces the nitrogen functionality at the desired position. Two classical and powerful methods for this transformation are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

-

N-methylation of the indole nitrogen: This step can be performed either before or after the reduction of the nitro group. The choice of timing can influence the overall efficiency and ease of purification.

-

Reduction of the nitro group: The transformation of the 4-nitro group to the 4-amino group is the final key step to yield the target molecule.

This guide will detail two primary synthetic routes, outlining the protocols for each stage of the synthesis.

Route 1: Leimgruber-Batcho Indole Synthesis followed by N-Methylation and Reduction

This route is often favored due to its high yields and the commercial availability of the starting materials.[1] It begins with the synthesis of 4-nitroindole from 2-methyl-3-nitroaniline.

Step 1: Synthesis of 4-Nitroindole via Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing indoles from o-nitrotoluenes.[1][2] The reaction proceeds in two main stages: the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization.

Mechanism: The reaction is initiated by the condensation of 2-methyl-3-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate.[1] This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine, which subsequently attacks the enamine moiety to form the indole ring after elimination of a secondary amine.[2]

Protocol:

-

Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq) and a catalytic amount of pyrrolidine (0.1-0.2 eq).[3]

-

Heat the reaction mixture to 110-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the enamine product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Reductive Cyclization: The crude enamine can be carried forward to the next step without further purification. Suspend the enamine in a mixture of ethanol and acetic acid.

-

Add iron powder (Fe) or stannous chloride (SnCl₂) in portions with vigorous stirring.[3]

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of Celite® to remove the inorganic solids.

-